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Compound of Interest

Compound Name:
(1S,3R)-3-

(hydroxymethyl)cyclohexan-1-ol

CAS No.: 15753-48-7

Cat. No.: B6597395

Get Quote

Executive Summary
In the landscape of modern organic synthesis and drug development, alicyclic diols serve as

critical structural scaffolds. 3-(hydroxymethyl)cyclohexan-1-ol is a difunctional, non-aromatic

ring system that offers unique stereochemical properties and conformational rigidity. By

providing both a secondary and a primary hydroxyl group on a cyclohexane backbone, this

molecule acts as a versatile building block for synthesizing conformationally locked

pharmacophores, rigidified linkers, and advanced polymeric materials. This whitepaper

provides an in-depth technical analysis of its nomenclature, physicochemical profile,

stereochemical dynamics, and validated synthetic methodologies.

Nomenclature and Chemical Identifiers
The IUPAC name 3-(hydroxymethyl)cyclohexan-1-ol accurately describes a cyclohexane ring

substituted with a hydroxyl group at the C1 position and a hydroxymethyl group at the C3
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position[1]. Because the molecule possesses two chiral centers, it exists as a mixture of

stereoisomers unless enantiomerically or diastereomerically purified.

To facilitate cross-referencing across chemical databases and literature, the primary identifiers

and widely accepted synonyms are consolidated in Table 1.

Table 1: Nomenclature and Database Identifiers

Category Identifier / Name

IUPAC Name 3-(hydroxymethyl)cyclohexan-1-ol

Common Synonyms

3-hydroxycyclohexanemethanol; 1-hydroxy-3-

(hydroxymethyl)cyclohexane; m-

hydroxycyclohexylmethanol

CAS Registry Numbers

76140-18-6 (Unspecified stereochemistry)

[1]15753-48-7 (cis / 1S,3R isomer)[2]15753-49-

8 (trans isomer)[3]

PubChem CID 15727327[1]

Canonical SMILES C1CC(CC(C1)O)CO[1]

Molecular Formula C₇H₁₄O₂[1]

Physicochemical Profiling
The physical and chemical behavior of 3-(hydroxymethyl)cyclohexan-1-ol is dictated by its dual

hydroxyl functionality, which enables extensive intermolecular hydrogen bonding. This results in

a relatively high boiling point and excellent solubility in polar protic solvents, while maintaining

moderate lipophilicity due to the hydrocarbon core.

Table 2: Key Physicochemical Properties
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Property Value Causality / Significance

Molecular Weight 130.18 g/mol [1]

Low molecular weight makes it

an ideal fragment for drug

design (Rule of 5 compliant).

Boiling Point 117–122 °C at 0.5 Torr[4]

High boiling point necessitates

vacuum distillation for

purification to prevent thermal

degradation.

Density ~1.066 g/cm³[4]

Typical for alicyclic diols;

denser than simple aliphatic

alcohols due to ring packing.

Topological Polar Surface Area

(TPSA)
40.5 Å²[1]

Optimal for membrane

permeability; well below the

140 Å² limit for oral

bioavailability.

XLogP3 0.4[1]

Indicates slight lipophilicity,

balancing aqueous solubility

with organic partitioning.

H-Bond Donors / Acceptors 2 / 2[4]

Capable of forming robust

hydrogen bond networks,

useful in target-binding

interactions.

Stereochemical Architecture and Conformational
Dynamics
The 1,3-disubstitution pattern on the cyclohexane ring introduces complex conformational

dynamics. The molecule contains two stereocenters (C1 and C3), resulting in four possible

stereoisomers: two cis enantiomers and two trans enantiomers.

Thermodynamic Stability of the Cis Isomer
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In cyclohexane systems, substituents strongly prefer the equatorial position to minimize 1,3-

diaxial steric clashes.

The cis-1,3-isomer allows both the hydroxyl and the hydroxymethyl groups to occupy

equatorial positions simultaneously (the e,e conformation). Because it avoids debilitating

diaxial interactions, the cis isomer is thermodynamically highly stable.

The trans-1,3-isomer, conversely, forces one substituent into an axial position and the other

into an equatorial position (the a,e or e,a conformation). The steric hindrance incurred by the

axial group makes the trans isomer thermodynamically less favorable than its cis

counterpart.

This predictable stereochemical behavior was famously leveraged by Noyce and Denney in

1952. They utilized the reduction of cis-3-hydroxycyclohexanecarboxylic acid to cis-3-

(hydroxymethyl)cyclohexan-1-ol as a stereochemically locked intermediate to unambiguously

prove the configurations of 3-methylcyclohexanols[5].

3-(Hydroxymethyl)cyclohexan-1-ol
(2 Chiral Centers: C1, C3)

cis Isomers
(Substituents on same face)

trans Isomers
(Substituents on opposite faces)

(1R, 3S)-Isomer
Equatorial-Equatorial (Stable)

(1S, 3R)-Isomer
Equatorial-Equatorial (Stable)

(1R, 3R)-Isomer
Axial-Equatorial

(1S, 3S)-Isomer
Axial-Equatorial

Click to download full resolution via product page

Fig 1: Logical relationship and conformational stability of the four stereoisomers.

Synthetic Methodologies
The most reliable and high-yielding approach to synthesizing 3-(hydroxymethyl)cyclohexan-1-ol

is the exhaustive reduction of 3-oxocyclohexanecarboxylic acid using Lithium Aluminum

Hydride (LiAlH₄)[4].
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Causality of Reagent Selection
LiAlH₄ is selected over milder reducing agents (like NaBH₄) because the substrate contains

both a ketone and a carboxylic acid. While NaBH₄ can reduce the ketone to a secondary

alcohol, it is insufficiently nucleophilic to reduce the carboxylic acid. LiAlH₄ effectively drives

both functional groups to their respective alcohol states in a single, atom-economical step.

Validated Experimental Protocol: LiAlH₄ Reduction
Step 1: Reaction Setup and Initiation

Flame-dry a multi-neck round-bottom flask equipped with a magnetic stir bar, dropping

funnel, and reflux condenser. Purge the system with inert Argon gas.

Suspend 2.5 equivalents of LiAlH₄ in anhydrous Tetrahydrofuran (THF). Causality:

Anhydrous THF is required because LiAlH₄ reacts violently with water. The excess

equivalents account for the reduction of both the ketone and the carboxylic acid, plus the

active protons.

Cool the suspension to 0 °C using an ice bath to control the highly exothermic initial reaction.

Dissolve 3-oxocyclohexanecarboxylic acid in anhydrous THF and add it dropwise via the

dropping funnel over 30 minutes.

Step 2: Reaction Progression and In-Process Monitoring

Allow the mixture to stir at 0 °C for 1 hour, then gradually warm to ambient temperature and

stir for an additional 12 hours[4].

Self-Validation via TLC: Because the target diol lacks a conjugated π -system, it is UV-

inactive. Monitor the reaction via Thin Layer Chromatography (TLC) using a Potassium

Permanganate (KMnO₄) stain. The starting material will consume the stain differently than

the product, which will appear as a distinct bright yellow/brown spot against the purple

background upon heating.

Step 3: The Fieser Quenching Method To safely quench the unreacted LiAlH₄ and break down

the lithium/aluminum alkoxide complexes, employ the Fieser workup. For every x grams of

LiAlH₄ used:
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Slowly add x mL of distilled H₂O at 0 °C.

Add x mL of 15% aqueous NaOH.

Add 3x mL of distilled H₂O. Causality: This specific sequence systematically hydrolyzes the

alkoxides and forces the aluminum salts to precipitate as a granular, easily filterable solid

(sodium aluminate). This prevents the formation of gelatinous aluminum hydroxide emulsions

that would otherwise trap the highly polar diol product.

Step 4: Isolation and Characterization

Filter the granular precipitate through a pad of Celite, washing thoroughly with ethyl acetate.

Concentrate the filtrate under reduced pressure.

Purify via vacuum distillation (117–122 °C at 0.5 Torr)[4].

Self-Validation via NMR: Confirm successful reduction via ¹H NMR by verifying the

disappearance of the carboxylic acid broad singlet (~10–12 ppm) and the appearance of the

oxymethine (CH-OH) and oxymethylene (CH₂-OH) signals between 3.30–3.80 ppm.
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Fig 2: Synthetic workflow for the preparation of 3-(hydroxymethyl)cyclohexan-1-ol via LiAlH4
reduction.

Applications in Drug Development & Materials
Science
Pharmacophore Scaffolding and Rigidified Linkers In medicinal chemistry, linear aliphatic

chains often suffer from high entropic penalties upon binding to target proteins. 3-

(hydroxymethyl)cyclohexan-1-ol is frequently employed to replace linear diols (like 1,4-

butanediol) with a conformationally restricted alicyclic ring. The distinct vector geometries of the

C1 hydroxyl and the C3 hydroxymethyl groups allow drug developers to precisely orient

pharmacophores in 3D space. This is highly valuable in the design of bivalent ligands and

PROTACs (Proteolysis Targeting Chimeras), where linker rigidity directly impacts target

degradation efficiency.
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Polymer Chemistry Beyond small-molecule therapeutics, this diol acts as a specialty monomer

in the synthesis of advanced polyurethanes and polyesters. The incorporation of the

cyclohexane ring into the polymer backbone increases the glass transition temperature ( Tg​)

and enhances the thermal and mechanical stability of the resulting materials compared to

those synthesized from purely aliphatic diols.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b6597395/docs#technical-whitepaper-3-
hydroxymethyl-cyclohexan-1-ol-structural-dynamics-synthesis-and-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b6597395/docs#technical-whitepaper-3-hydroxymethyl-cyclohexan-1-ol-structural-dynamics-synthesis-and-applications
https://www.benchchem.com/product/b6597395/docs#technical-whitepaper-3-hydroxymethyl-cyclohexan-1-ol-structural-dynamics-synthesis-and-applications
https://www.benchchem.com/product/b6597395?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6597395?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

